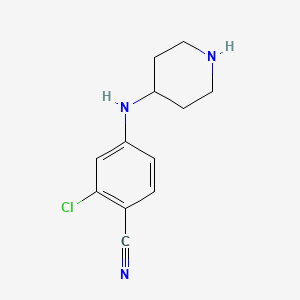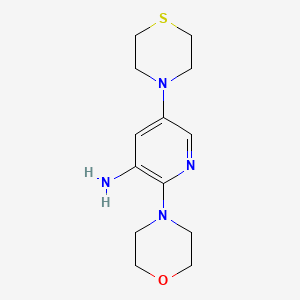
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine and thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiomorpholine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine shares structural similarities with other pyridine derivatives containing morpholine and thiomorpholine rings.
- Compounds like 2-Morpholino-5-thiomorpholinopyridin-3-ol and 2-Morpholino-5-thiomorpholinopyridin-3-thiol are structurally related.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C13H20N4OS |
|---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
2-morpholin-4-yl-5-thiomorpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N4OS/c14-12-9-11(16-3-7-19-8-4-16)10-15-13(12)17-1-5-18-6-2-17/h9-10H,1-8,14H2 |
InChI Key |
HVNGXRWVDPYGJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)N3CCSCC3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
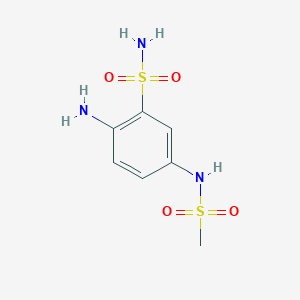
![6-Methoxy-5-methylbenzo[d]thiazole](/img/structure/B8328394.png)
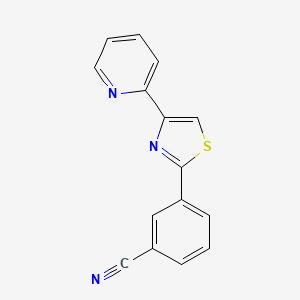
![1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8328406.png)
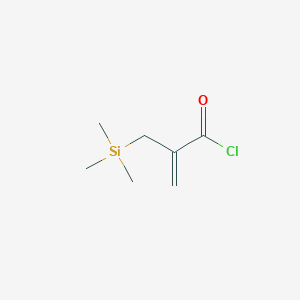
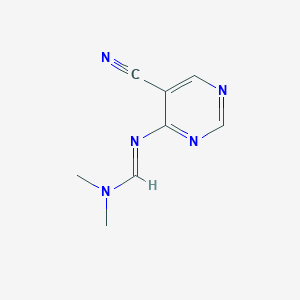

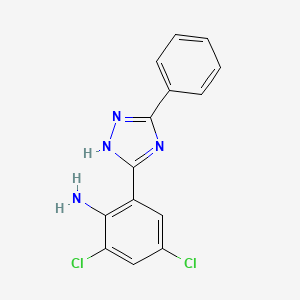
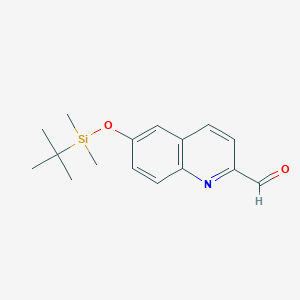
![7-Fluoro-pyrido[3,2-d]pyrimidin-4-ylamine](/img/structure/B8328453.png)


![8-Methyl-1-thia-4,8-diaza-spiro[4.5]decan-3-one](/img/structure/B8328485.png)
